molecular formula C16H19ClN2O4 B1393201 Ethyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1232790-12-3

Ethyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B1393201
CAS No.: 1232790-12-3
M. Wt: 338.78 g/mol
InChI Key: OXZHHGAGKWCJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (molecular formula: C₁₆H₁₉ClN₂O₄; molecular weight: 338.79) is a tetrahydropyrimidine (THPM) derivative characterized by a 4-ethoxyphenyl substituent at the C-4 position and a chloromethyl group at C-6 . Its structural framework is central to Biginelli reaction products, which are renowned for diverse biological activities, including anticancer and enzyme inhibitory properties.

Properties

IUPAC Name

ethyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4/c1-3-22-11-7-5-10(6-8-11)14-13(15(20)23-4-2)12(9-17)18-16(21)19-14/h5-8,14H,3-4,9H2,1-2H3,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZHHGAGKWCJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CCl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with urea and 4-ethoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. This reaction forms the tetrahydropyrimidine ring. The chloromethyl group is then introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines or thioethers.

Scientific Research Applications

Ethyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with essential metabolic processes.

Comparison with Similar Compounds

Substituent Variations at the C-4 Position

The C-4 aryl substituent significantly influences physicochemical and biological properties. Key comparisons include:

Compound Name C-4 Substituent Molecular Weight Melting Point (°C) Notable Properties
Target Compound 4-ethoxyphenyl 338.79 Not reported High lipophilicity; potential metabolic stability
Ethyl 6-(chloromethyl)-4-(4-hydroxy-3-methoxyphenyl)-... (Compound A, ) 4-hydroxy-3-methoxyphenyl ~340* Not reported Hydroxyl group may improve solubility but increase susceptibility to glucuronidation
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-... () 4-fluorophenyl ~324* 182–184 Fluorine enhances electronegativity; may improve bioavailability
Ethyl 4-(4-sulfamoylphenyl)-6-methyl-2-oxo-... (Compound 12a, ) 4-sulfamoylphenyl 324.34 258–259 Sulfonamide group confers carbonic anhydrase inhibitory activity

*Calculated based on molecular formulas.

Key Observations :

  • Lipophilicity : The ethoxy group in the target compound increases hydrophobicity compared to hydroxyl or sulfamoyl analogs, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Biological Activity : Sulfonamide derivatives (e.g., 12a) exhibit enzyme inhibition, while hydroxylated analogs (e.g., derivatives) show anticancer activity against MCF-7 cells .

Substituent Variations at the C-6 Position

The C-6 chloromethyl group distinguishes the target compound from analogs with bromomethyl, methyl, or aromatic substituents:

Compound Name C-6 Substituent Molecular Weight Reactivity/Applications
Target Compound Chloromethyl 338.79 Electrophilic site for nucleophilic substitution; potential for prodrug functionalization
Ethyl 6-bromomethyl-4-phenyl-2-oxo-... (Compound 3, ) Bromomethyl ~327* Higher leaving-group ability than Cl; may accelerate alkylation reactions
Ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-... () Methyl ~304* Reduced reactivity; may improve stability but limit derivatization

Key Observations :

  • Reactivity : The chloromethyl group offers moderate reactivity for post-synthetic modifications compared to bromine (more reactive) or methyl (inert) .
  • Drug Design : Chloromethyl derivatives are promising intermediates for conjugating targeting moieties or enhancing prodrug activation .

Anticancer Activity

  • Hydroxyphenyl derivatives () demonstrated IC₅₀ values comparable to tamoxifen against MCF-7 cells, attributed to hydrogen bonding with target proteins .
  • The ethoxy group in the target compound may reduce direct hydrogen bonding but improve pharmacokinetics (e.g., longer half-life) due to decreased phase II metabolism .

Enzyme Inhibition

  • Sulfonamide-containing analogs () showed potent carbonic anhydrase inhibition (e.g., 12a: IC₅₀ = 8.2 nM), whereas the target compound’s ethoxyphenyl group lacks this functionality .

Biological Activity

Ethyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a compound with the CAS number 1232790-12-3, is part of a class of tetrahydropyrimidine derivatives that have garnered attention in medicinal chemistry for their potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Molecular Characteristics

  • Molecular Formula : C16_{16}H19_{19}ClN2_{2}O4_{4}
  • Molecular Weight : 338.78 g/mol
  • Structure : The compound features a tetrahydropyrimidine core with various substituents, including a chloromethyl group and an ethoxyphenyl moiety.
PropertyValue
CAS Number1232790-12-3
Molecular Weight338.78 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Recent studies have indicated that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance, a study demonstrated its inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Potential

Research has also explored the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of several tetrahydropyrimidine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Research :
    • In a study published in the Journal of Medicinal Chemistry (2024), researchers investigated the compound's effects on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM, indicating potent anticancer activity.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.